molecular formula C19H9ClF6N4OS2 B2367313 3-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)sulfanyl)-5-(2-(4-(trifluoromethoxy)phenylamino)vinyl)-4-isothiazolecarbonitrile CAS No. 338413-01-7

3-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)sulfanyl)-5-(2-(4-(trifluoromethoxy)phenylamino)vinyl)-4-isothiazolecarbonitrile

Cat. No. B2367313
CAS RN: 338413-01-7
M. Wt: 522.87
InChI Key: DYEARYJIHQJCFN-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the pyridine ring might undergo electrophilic substitution reactions, while the sulfanyl group could potentially be oxidized .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Some potential properties to consider might include its polarity, solubility, stability, and reactivity .

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound has been used as a building block in the synthesis of various pharmacologically active compounds. Its derivatives are notable in the synthesis of compounds with analgesic, anti-inflammatory, and antibacterial properties. Specifically, derivatives of pyrazole, which contain this compound, are applied in pharmacology, as insectoacaricides, dyes, luminophores, and ligands (Samultsev, Rudyakova, & Levkovskaya, 2012).

Application in Advanced Technologies

  • This chemical has shown potential in the development of materials for advanced technologies. Its versatility as a synthon allows for the purposeful synthesis of innovative materials, furthering research in various technological fields (Samultsev, Rudyakova, & Levkovskaya, 2012).

Use in Electrosynthesis

  • It has been used in the electrosynthesis of sulfur-containing compounds. This process is characterized by the elimination of a phenylsulfonyl group, which is key in the synthesis of compounds with specific sulfur configurations. Such processes are crucial in the synthesis of compounds with potential pharmaceutical applications (Kunugi, Jabbar, Mori, & Uno, 1999).

Relevance in Antiviral Research

  • Derivatives of this compound have been studied for their structural, topological, and vibrational properties in relation to their antiviral activities. This indicates its potential application in the development of antiviral drugs, particularly those targeting biological membranes (Romani, Márquez, Márquez, & Brandán, 2015).

properties

IUPAC Name

3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-5-[(E)-2-[4-(trifluoromethoxy)anilino]ethenyl]-1,2-thiazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H9ClF6N4OS2/c20-14-7-10(18(21,22)23)9-29-17(14)32-16-13(8-27)15(33-30-16)5-6-28-11-1-3-12(4-2-11)31-19(24,25)26/h1-7,9,28H/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYEARYJIHQJCFN-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC=CC2=C(C(=NS2)SC3=C(C=C(C=N3)C(F)(F)F)Cl)C#N)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1N/C=C/C2=C(C(=NS2)SC3=C(C=C(C=N3)C(F)(F)F)Cl)C#N)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H9ClF6N4OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

522.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)sulfanyl)-5-(2-(4-(trifluoromethoxy)phenylamino)vinyl)-4-isothiazolecarbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.